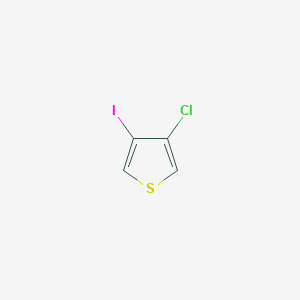
3-Chloro-4-iodothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-iodothiophene is a halogenated thiophene derivative with the molecular formula C₄H₂ClIS. Thiophene is a five-membered heterocyclic compound containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodothiophene typically involves halogenation reactions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate (NaHCO₃) at room temperature in acetonitrile (MeCN) as the solvent . Another approach involves the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) at low temperatures to achieve the desired halogenated product .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes using readily available starting materials and reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
3-Chloro-4-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Halogenated thiophenes can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: These compounds can be oxidized or reduced under appropriate conditions to form different thiophene derivatives.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with halogenated thiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds with extended conjugation .
科学的研究の応用
3-Chloro-4-iodothiophene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: Halogenated thiophenes are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: These compounds are studied for their interactions with biological targets and potential as bioactive molecules.
作用機序
The mechanism of action of 3-Chloro-4-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity through electronic effects . In materials science, the electronic properties of thiophene derivatives are crucial for their performance in electronic devices .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-iodothiophene
- 3-Chloro-4-bromothiophene
- 2-Chloro-3-iodothiophene
- 2-Bromo-3-iodothiophene
Uniqueness
3-Chloro-4-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ringThe specific positioning of the halogens can also affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .
特性
分子式 |
C4H2ClIS |
|---|---|
分子量 |
244.48 g/mol |
IUPAC名 |
3-chloro-4-iodothiophene |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |
InChIキー |
CNHREFZVNNXCSF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CS1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


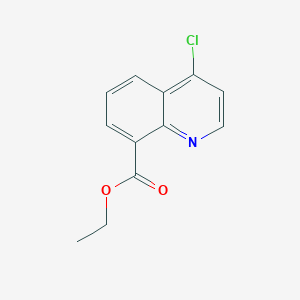
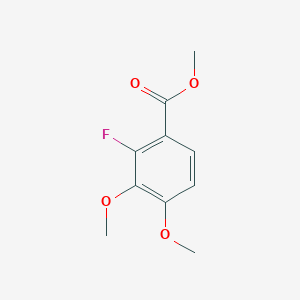

![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)

![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
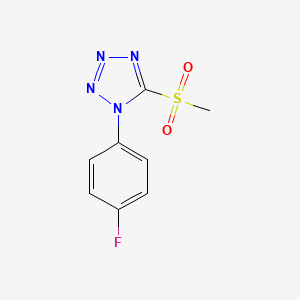
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
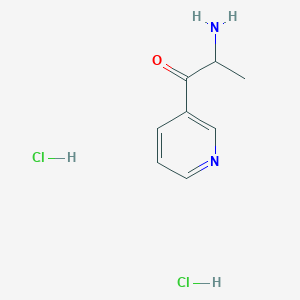
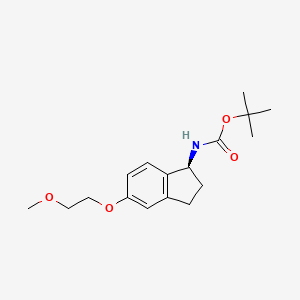
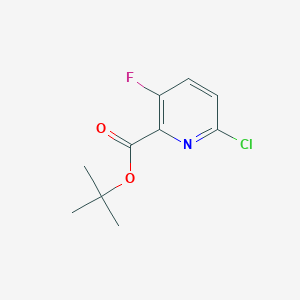
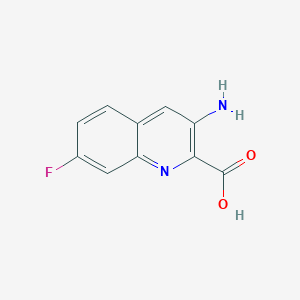

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
